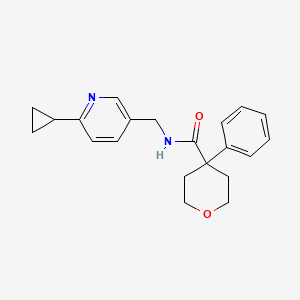

![molecular formula C7H6N4O2 B2809941 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1713164-20-5](/img/structure/B2809941.png)

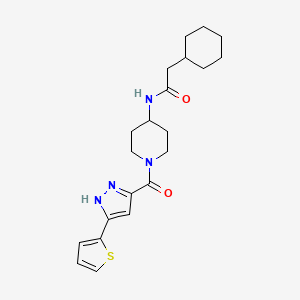

3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a type of heterocyclic compound known as a pyrazolopyridine . It is part of a larger family of compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines are diverse and have been the subject of numerous studies . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridines vary depending on the substituents present at positions N1, C3, C4, C5, and C6 . Unfortunately, specific details about the physical and chemical properties of this compound were not found in the retrieved papers.科学的研究の応用

Synthesis and Chemical Structure:

- Facile Synthesis of Novel Compounds : Efficient synthesis methods have been developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products using condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015).

- Antibacterial Screening : Synthesized compounds like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids showed promising antibacterial properties (Maqbool et al., 2014).

- Theoretical and Experimental Studies : Investigations into the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives have been conducted, contributing to a deeper understanding of these compounds' characteristics (Bahgat et al., 2009).

Biomedical Applications:

- Antiviral Activity : Certain derivatives of 1H-pyrazolo[3,4-b]pyridine exhibited antiviral activity against various viruses such as Herpes simplex, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).

- Synthesis of Polyheterocyclic Ring Systems : The potential of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for new polyheterocyclic ring systems with possible antibacterial properties has been explored (Abdel‐Latif et al., 2019).

Chemical Analysis and Applications:

- Cyclizations and Reactions : Various studies have been conducted on the cyclization reactions and the synthesis of new heterocyclic systems using pyrazolo[3,4-b]pyridine derivatives (Chigorina et al., 2019).

作用機序

Target of Action

Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been shown to have a wide range of biomedical applications

Mode of Action

Compounds in the 1h-pyrazolo[3,4-b]pyridine class are known to interact with their targets in a variety of ways . The exact interaction of this compound with its targets would depend on the specific target and the biochemical context.

Biochemical Pathways

Compounds in the 1h-pyrazolo[3,4-b]pyridine class are known to have a wide range of effects on different biochemical pathways . The exact pathways affected would depend on the specific target of the compound.

Result of Action

Compounds in the 1h-pyrazolo[3,4-b]pyridine class are known to have a wide range of effects at the molecular and cellular level . The exact effects of this compound would depend on its specific target and mode of action.

特性

IUPAC Name |

3-amino-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJHBBSBNCHTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2809866.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2809867.png)

![N-[[4-(4,4-Difluoro-2-methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809868.png)

![N~1~-(4-methylbenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2809869.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2809873.png)

![Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2809875.png)

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2809877.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)